4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid
Description
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a 2,5-dimethoxyphenyl group at the para position and a methyl group at the meta position of the benzoic acid backbone.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-9-12(19-2)5-7-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHZXYKDIDNKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581354 | |
| Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925908-64-1 | |
| Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 3-Methyl-4-bromobenzoate
The initial step involves esterification of 3-methyl-4-bromobenzoic acid to enhance solubility and reactivity in subsequent coupling reactions.
Procedure :
-
Dissolve 3-methyl-4-bromobenzoic acid (10.0 g, 46.5 mmol) in methanol (100 mL).
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Add concentrated sulfuric acid (1.0 mL) as a catalyst.
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Reflux at 65°C for 6 hours.
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Isolate methyl 3-methyl-4-bromobenzoate via aqueous workup (yield: 95%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | H<sub>2</sub>SO<sub>4</sub> |
| Solvent | Methanol |
| Temperature | 65°C |
| Yield | 95% |
Coupling with 2,5-Dimethoxyphenylboronic Acid
The esterified bromoarene undergoes Suzuki-Miyaura coupling with 2,5-dimethoxyphenylboronic acid to form the biaryl intermediate.
Procedure :
-
Combine methyl 3-methyl-4-bromobenzoate (8.0 g, 34.7 mmol), 2,5-dimethoxyphenylboronic acid (7.2 g, 38.2 mmol), Pd(dppf)Cl<sub>2</sub> (1.2 g, 1.7 mmol), and K<sub>2</sub>CO<sub>3</sub> (14.4 g, 104 mmol) in a mixed solvent of N,N-dimethylformamide (DMF) and water (4:1 v/v, 80 mL).
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Heat at 110°C under nitrogen for 12 hours.
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Purify via column chromatography (hexane/ethyl acetate) to isolate methyl 4-(2,5-dimethoxyphenyl)-3-methylbenzoate (yield: 82%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl<sub>2</sub> |
| Base | K<sub>2</sub>CO<sub>3</sub> |
| Solvent | DMF/H<sub>2</sub>O (4:1) |
| Temperature | 110°C |
| Yield | 82% |
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolysis of the methyl ester to yield the target carboxylic acid.
Procedure :
-
Dissolve methyl 4-(2,5-dimethoxyphenyl)-3-methylbenzoate (6.0 g, 19.2 mmol) in tetrahydrofuran (THF, 60 mL) and water (60 mL).
-
Add NaOH (3.8 g, 96 mmol) and reflux at 80°C for 6 hours.
-
Acidify with HCl (6M) to pH 2–3, extract with ethyl acetate, and crystallize to obtain this compound (yield: 89%).
Key Data :
| Parameter | Value |
|---|---|
| Base | NaOH |
| Solvent | THF/H<sub>2</sub>O |
| Temperature | 80°C |
| Yield | 89% |
Alternative Synthetic Routes
Ullmann Coupling with Copper Catalysis
Ullmann-type coupling using CuI and 1,10-phenanthroline in DMSO at 120°C provides an alternative but lower-yielding route (60–65% yield). Side products include homo-coupled dimers of the boronic acid.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C<sub>17</sub>H<sub>18</sub>O<sub>4</sub> : 298.1205 [M+H]<sup>+</sup>.
-
Observed : 298.1208 [M+H]<sup>+</sup>.
Challenges and Optimization Strategies
-
Regioselectivity in Coupling : Use of bulky ligands (e.g., SPhos) with Pd catalysts improves selectivity for the 4-position.
-
Demethylation Risks : Avoid prolonged heating in acidic conditions during hydrolysis to prevent cleavage of methoxy groups.
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Purification : Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the creation of complex molecules through various synthetic routes, including:
- Friedel-Crafts Acylation : This method involves the reaction of aromatic compounds with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting compound can then undergo further modifications to yield desired derivatives.
- Reactions with Electrophiles : The compound can participate in electrophilic aromatic substitutions, leading to the formation of halogenated or nitrated derivatives, which are crucial for developing pharmaceuticals and agrochemicals.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Preliminary investigations suggest that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Medicinal Chemistry
Drug Development
In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- As an Anticancer Agent : The compound's ability to modulate cell signaling pathways related to growth and apoptosis makes it a candidate for further development as an anticancer drug .
- TRPV2 Inhibition : Some studies have investigated its role as a TRPV2 channel inhibitor, which may be beneficial in treating conditions like muscular dystrophy and cardiomyopathy by preventing excessive calcium influx into cells .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its derivatives are valuable intermediates in synthesizing dyes, pigments, and other advanced materials .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Participates in Friedel-Crafts acylation |
| Biological Activity | Antimicrobial and anticancer properties | Effective against various bacterial strains |
| Medicinal Chemistry | Potential drug candidate for cancer treatment | Modulates cell growth and apoptosis pathways |
| Industrial Use | Intermediate for specialty chemicals | Used in dyes and pigments production |
Case Studies
- Anticancer Research : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to standard treatments. The IC50 values indicated strong efficacy against specific types of cancer cells .
- TRPV2 Inhibition Study : Research on dystrophic muscle cells showed that compounds similar to this compound could effectively reduce calcium influx through TRPV2 channels, suggesting potential therapeutic applications for muscular dystrophy .
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with Methoxy Substituents
(a) 4-(2,5-Dihexyloxyphenyl)benzoic Acid
- Structure : Similar backbone but with hexyloxy groups instead of methoxy at the 2,5-positions.
- Properties : Increased hydrophobicity due to longer alkyl chains, as evidenced by crystallographic studies (space group P-1, R factor = 0.061) .
- Applications: Potential use in liquid crystals or surfactants, contrasting with the shorter methoxy groups in the target compound, which may favor pharmaceutical intermediates.
(b) 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
- Structure : Methoxy group replaced by a nitrobenzyloxy substituent; methyl ester instead of carboxylic acid.
- Synthesis : Prepared via nucleophilic substitution (K₂CO₃/DMF, 70°C, 82% yield) .
- Reactivity : The nitro group enhances electrophilicity, enabling further reductions or coupling reactions, whereas the methoxy groups in the target compound may direct electron-donating effects.
Triazine-Linked Benzoic Acid Derivatives
(a) 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid (4j)
- Structure: Triazine core linked to methoxyphenoxy and benzoic acid groups.
- Properties : Higher molecular weight (C₂₅H₂₀N₄O₇), melting point 180–182°C, and solubility in polar solvents (Rf = 0.59 in hexane/EtOH) .
- Applications : Likely used in supramolecular chemistry or as a ligand, contrasting with the simpler structure of the target compound.
(b) 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i)
Cinnamic Acid Derivatives
(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Unsaturated propenoic acid chain with 3,4-dihydroxyphenyl substitution.
- Properties : Yellow crystals, used as a reference standard and pharmacological agent (e.g., antioxidant, anti-inflammatory) .
- Contrast : The target compound’s saturated benzoic acid backbone and methoxy groups may reduce redox activity compared to caffeic acid’s catechol moiety.
Physicochemical and Functional Comparisons
Research Implications and Gaps
- Synthetic Challenges : The target compound’s steric hindrance (3-methyl group) may complicate coupling reactions compared to unsubstituted analogues .
- Pharmacological Potential: Methoxy groups are associated with enhanced blood-brain barrier penetration, suggesting CNS drug applications, though direct bioactivity data are lacking .
- Materials Science : The planar 2,5-dimethoxyphenyl group could enable π-stacking in crystal engineering, as seen in 4-(2,5-dihexyloxyphenyl)benzoic acid .
References : Organic Chemistry, 2023; Monatshefte für Chemie, 2018; The Royal Society of Chemistry, 2019; Caffeic Acid Datasheet, 2016; Acta Crystallographica Section E, 2008; Supplier Data, 2025.
Biological Activity
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, starting from 2,5-dimethoxybenzaldehyde. The general synthetic route includes:
- Grignard Reaction : 2,5-dimethoxybenzaldehyde reacts with methylmagnesium bromide to form an alcohol.
- Oxidation : The alcohol is oxidized to yield 2,5-dimethoxyphenylacetone.
- Friedel-Crafts Acylation : The acetone undergoes acylation with benzoyl chloride in the presence of a Lewis acid catalyst to produce the final compound.
This compound has unique structural features that contribute to its distinct biological properties compared to similar compounds.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's potential as an alternative treatment for infections caused by resistant strains.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values are indicative of its potency:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggest that the compound induces apoptosis through modulation of signaling pathways related to cell growth and survival, particularly by affecting Bcl-2 family proteins .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These include:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Interaction : It has been suggested that it modulates receptor activity linked to apoptosis and cell cycle regulation.
- Calcium Signaling : Some studies indicate that it affects calcium influx in cells, which is crucial for various cellular processes .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Dystrophic Hamster Model : Treatment with various doses of the compound resulted in improved cardiac function and reduced muscle damage markers.
- Cancer Cell Line Studies : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with this compound compared to controls.
These findings support the potential therapeutic applications of this compound in both infectious diseases and cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2,5-dimethoxyphenyl)-3-methylbenzoic acid, and how are intermediates characterized?
- Methodology :
- Synthesis : A common approach involves coupling 2,5-dimethoxyphenylboronic acid with a methyl-substituted bromobenzoic ester via Suzuki-Miyaura cross-coupling (palladium catalysis). Subsequent ester hydrolysis under acidic or basic conditions yields the final benzoic acid derivative. For example, analogous procedures for substituted benzoic acids involve refluxing intermediates in ethanol with catalysts like glacial acetic acid .
- Characterization : Intermediates and final products are validated using H NMR (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6), IR (carboxylic acid C=O stretch ~1700 cm), and HPLC (purity >95%). Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms substituent positioning .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] or [M-H]). C NMR distinguishes carbonyl carbons (~168–172 ppm) and aromatic carbons.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formulas .
Advanced Research Questions
Q. How can researchers optimize reaction yields and address solubility challenges during synthesis?
- Methodology :
- Yield Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and solvents (DMF vs. THF). Elevated temperatures (45–80°C) and microwave-assisted synthesis may reduce reaction times .
- Solubility : Use polar aprotic solvents (e.g., DMSO) for recrystallization. Introduce solubilizing groups (e.g., polyethylene glycol) to intermediates, then cleave post-synthesis .
Q. How should contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Discrepancies may arise from solvent effects or crystal packing, as seen in X-ray structures .
Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified?
- Methodology :
- In Vivo Profiling : Administer C-labeled compound to model organisms (e.g., rodents). Extract plasma/urine and analyze via high-resolution LC-MS/MS.
- Metabolite Identification : Use software (e.g., MetabolitePilot™) to detect phase I/II metabolites (e.g., demethylation, glucuronidation). Compare fragmentation patterns with reference standards .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodology :
- Substituent Screening : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the dimethoxyphenyl or benzoic acid moieties.
- Biological Assays : Test derivatives for antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition). Correlate electronic (Hammett σ) or steric parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
